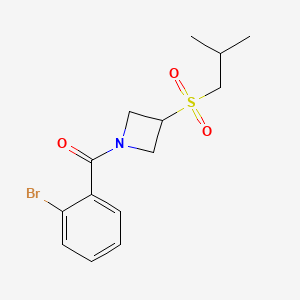

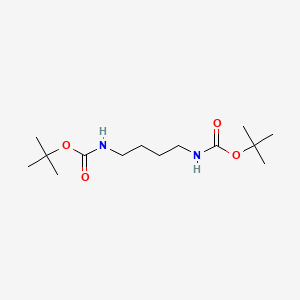

(2-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

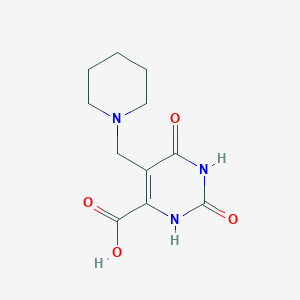

(2-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a member of the azetidine family and has a unique chemical structure that makes it a promising candidate for the development of novel therapeutics.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Bromophenol derivatives have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase (CA), a family of enzymes that regulate pH and are involved in various physiological processes. Studies have shown that certain bromophenol compounds exhibit strong inhibitory activity against human isoforms of carbonic anhydrase, particularly hCA I and hCA II. This suggests potential applications in developing treatments for conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis, where modulation of carbonic anhydrase activity could be beneficial (Balaydın et al., 2012).

Antioxidant Properties

Research on bromophenol and its derivatives, including synthesis and evaluation of antioxidant properties, has demonstrated that these compounds possess effective antioxidant power. Antioxidants are crucial in preventing or slowing the damage to cells caused by free radicals. The studied bromophenols showed potent activities in various in vitro assays, indicating their potential as natural antioxidants for use in food preservation, pharmaceuticals, and possibly in preventing diseases associated with oxidative stress (Çetinkaya et al., 2012).

Catalytic Asymmetric Synthesis

Azetidinones have been evaluated for their role in catalytic asymmetric synthesis, particularly in the addition of organozinc reagents to aldehydes. The asymmetric synthesis involving azetidinone derivatives has achieved high enantioselectivities, demonstrating the utility of these compounds in the preparation of chiral molecules. This has implications for the synthesis of pharmaceuticals and complex natural products, where the control of stereochemistry is critical (Wang et al., 2008).

Antimicrobial and Antiviral Activities

The synthesis and evaluation of substituted benzimidazoles and biphenyl derivatives, related to the core structure of the specified compound, have shown some promising antimicrobial and antiviral activities. These activities suggest potential applications in developing new therapeutic agents to treat microbial infections and viral diseases. However, it's important to note that the effectiveness and specificity of these activities can vary significantly based on the structural modifications of the compounds (Sharma et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .

Pharmacokinetics

The compound’s molecular properties suggest that it may be well-absorbed and distributed throughout the body

Result of Action

Similar compounds have been shown to have various effects, including anti-inflammatory, antioxidant, and antitumor activities .

Action Environment

The action, efficacy, and stability of (2-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

(2-bromophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZKSGMXUQCMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)

![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)

![methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2926903.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2926905.png)

![3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2926906.png)

![Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2926909.png)